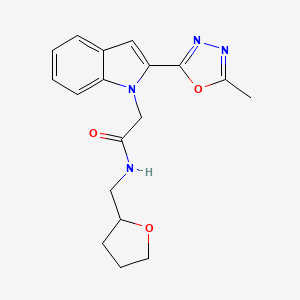

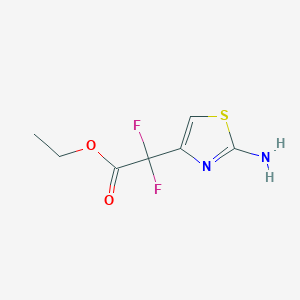

![molecular formula C14H15NO2S B2457740 N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide CAS No. 2097918-85-7](/img/structure/B2457740.png)

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide is a chemical compound that is widely used in scientific research. This compound has been synthesized using various methods and has been found to have several applications in the field of biochemistry and pharmacology.

科学研究应用

Medicinal Chemistry and Pharmacology

The thiophene nucleus has captivated researchers due to its potential as a class of biologically active compounds. “N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide” could serve as a lead compound for drug development. Its structural features may contribute to interactions with biological targets, making it an exciting candidate for designing novel pharmaceuticals .

Material Science

Thiophene derivatives find extensive application in material science. Their unique electronic properties make them valuable components in organic semiconductors, conducting polymers, and optoelectronic devices. Researchers explore their use in organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs) .

Coordination Chemistry

The presence of sulfur in thiophenes allows for coordination with metal ions. “N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide” could serve as a ligand in coordination complexes. These complexes play essential roles in catalysis, sensing, and materials with tailored properties .

Organic Synthesis Intermediates

Thiophenes serve as versatile building blocks in organic synthesis. Researchers utilize them to construct more complex molecules. The regioselective synthesis of substituted thiophenes from acyclic precursors, such as “N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide,” offers a direct and atom-economical route to these valuable heterocycles .

Catalysis

Functionalized alkynes, including those containing sulfur, can undergo heterocyclization to form thiophenes. These reactions often proceed with high atom economy and regioselectivity. Researchers explore the catalytic conditions and mechanisms involved in these transformations .

Atom-Economical Synthesis

Efficient and selective syntheses of thiophene derivatives from readily available starting materials are crucial. Processes like cycloisomerization reactions allow the construction of the thiophene ring with desired substitution patterns in a single step. “N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide” contributes to this atom-economical approach .

作用机制

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Thiophene derivatives have been found to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

属性

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-3-4-14(16)15-9-12-5-6-13(17-12)11-7-8-18-10-11/h2,5-8,10H,1,3-4,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXUGGDTRCKJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1=CC=C(O1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457657.png)

![5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457662.png)

![2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2457666.png)

![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2457670.png)

![N-[2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2457672.png)

![2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine](/img/structure/B2457677.png)

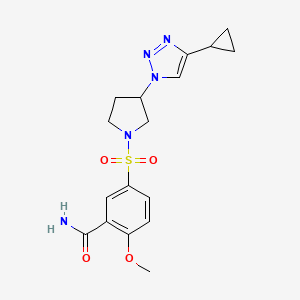

![N-(3,5-dimethoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2457680.png)